4-(Benzyloxy)-3-chlorobenzamide
Description
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
3-chloro-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
InChI Key |
QBFIBKWLIGXKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chlorobenzamide typically involves the benzylation of 3-chloro-4-hydroxybenzamide. One common method is the reaction of 3-chloro-4-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(Benzyloxy)-3-chlorobenzamide has been studied for its potential as a therapeutic agent, particularly in the following areas:
- Alzheimer's Disease : The compound acts as an inhibitor of beta-secretase (BACE-1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibitors of BACE-1 are crucial for developing treatments aimed at reducing amyloid plaque formation, which is a hallmark of the disease .
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant anti-tubercular properties. A study found that several synthesized derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Anticancer Properties : Ongoing studies are exploring the compound's anticancer properties, including its effects on various cancer cell lines. Its mechanism may involve inhibiting specific pathways associated with tumor growth .
Synthesis and Derivatives
The synthesis of this compound typically involves several methods, including:
- Reduction Reactions : One effective method involves reducing 4-benzyloxy-3-chloronitrobenzene using stannous chloride under acidic conditions, yielding high purity and yield of the desired amide .
- Ultrasound-Assisted Synthesis : Recent advancements have introduced ultrasound-assisted methods for synthesizing derivatives of this compound, enhancing reaction efficiency and yield while adhering to green chemistry principles .
Interaction Studies
Docking studies have demonstrated that this compound can form hydrogen bonds with key residues in target enzymes like BACE-1. This interaction profile suggests its effectiveness as an enzyme inhibitor and provides insights into its mechanism of action .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-(Benzyloxy)-3-bromobenzamide | Brominated analogue | Similar biological activity but varying potency |
| N-(4-Bromophenyl)-2-chlorobenzamide | Chloro-substituted | Known for insecticidal properties |
| 4-(Benzyloxy)-3-methylbenzamide | Methylated analogue | May show altered pharmacological profiles |
These compounds highlight the versatility and potential applications of benzamide derivatives in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and chlorine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities with 4-(Benzyloxy)-3-chlorobenzamide, differing primarily in substituents or synthetic pathways. Key comparisons are summarized in Table 1 .
Substituent Variations on the Benzamide Core
- 4-(Benzyloxy)-N-(4-chlorophenyl)-3-ethoxybenzamide (CAS: 664360-44-5) This analog replaces the 3-chloro group with ethoxy and introduces an N-(4-chlorophenyl) moiety.
- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Substitution with an amino group at the 3-position and a methyl group on the N-phenyl ring alters electronic properties, impacting hydrogen-bonding capacity and solubility .
Heterocyclic Derivatives
- 4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide Incorporation of a 1,2,5-oxadiazole ring increases rigidity and may improve metabolic stability compared to the azetidinone core in this compound .
- 3-Chloro-N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide The thiazolidinone ring introduces sulfur-based reactivity, which could influence biological activity or degradation pathways .
Data Tables
Key Research Findings
Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., Cl) at the 3-position enhance electrophilic substitution rates, while bulky substituents (e.g., benzyloxy) influence steric accessibility in cyclocondensation reactions .
Green Chemistry Advantages : Ultrasound methods reduce solvent use and energy consumption, aligning with sustainable practices .
Spectral Distinctions: IR spectra differentiate analogs via C=O (amide) and C-O (ether) stretches, while ¹³C-NMR shifts reflect substituent-induced deshielding (e.g., δ 157.2 ppm for azetidinone carbonyls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
